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molecular formula C12H13FN2O B018052 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS No. 84163-77-9

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No. B018052
M. Wt: 220.24 g/mol
InChI Key: MRMGJMGHPJZSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481729B2

Procedure details

To the suspension of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (25 grams) (formula-6) dissolved in water (100 ml), added aqueous sodium hydroxide (4.8 grams in 20 ml water). Stirred for 20 min and filtered the precipitated solid. Washed the solid with cold water and dried to obtain the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:17]=[CH:16][C:6]2[C:7]([CH:10]3[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]3)=[N:8][O:9][C:5]=2[CH:4]=1.[OH-].[Na+]>O>[F:2][C:3]1[CH:17]=[CH:16][C:6]2[C:7]([CH:10]3[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]3)=[N:8][O:9][C:5]=2[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered the precipitated solid
WASH
Type
WASH
Details
Washed the solid with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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